molecular formula C9H20N2 B13786255 Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)

Cat. No.: B13786255
M. Wt: 156.27 g/mol
InChI Key: CFEUAONHKPSKAG-UHFFFAOYSA-N
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Description

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) (CAS: Not explicitly provided; structurally related to CAS 245110-68-3 ) is a piperazine derivative featuring a methyl group at position 2 and a 2-methylpropyl (isobutyl) group at position 5. Piperazines are heterocyclic compounds with two nitrogen atoms in a six-membered ring, widely recognized for their versatility as pharmacophores and linkers in drug design .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)piperazine

InChI

InChI=1S/C9H20N2/c1-7(2)4-9-6-10-8(3)5-11-9/h7-11H,4-6H2,1-3H3

InChI Key

CFEUAONHKPSKAG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1)CC(C)C

Origin of Product

United States

Preparation Methods

Stepwise Salification Process for 2-Methylpiperazine Derivatives

A notable method related to the synthesis of methyl-substituted piperazines is described in Chinese patent CN1456553A (expired), which details a process for the simultaneous production of S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification. Although this patent focuses on the enantiomeric forms of 2-methylpiperazine, the methodology of selective salification and isolation of isomers provides a foundation for preparing substituted piperazines such as Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI). The process involves controlled formation of salts to separate stereoisomers, which could be adapted for selective alkylation steps in the synthesis of the target compound.

Catalytic Hydrogenation of Benzyl-Protected Intermediates

A practical synthetic approach to methylpiperazines involves catalytic hydrogenation of benzyl-protected piperazine intermediates. For example, 1-benzyl-3-methylpiperazine can be hydrogenated over palladium on charcoal catalyst in aqueous medium at 40°C for 6 hours under hydrogen atmosphere. This results in quantitative conversion to 2-methylpiperazine with yields exceeding 99%. This method is efficient for removing protective groups and achieving clean conversion to methyl-substituted piperazines, which could be extended to synthesize Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) by starting from appropriately substituted benzyl derivatives.

Step Reagent/Condition Purpose Outcome
1 1-Benzyl-3-methylpiperazine Starting material Protected piperazine
2 5% Pd/C, H2, water, 40°C, 6 hours Catalytic hydrogenation 2-Methylpiperazine, >99% yield

Alkylation Strategies

The introduction of the 2-methylpropyl group (isobutyl group) at the 5-position of the piperazine ring likely involves nucleophilic substitution reactions using alkyl halides or similar electrophiles. Although explicit experimental details for this exact substitution on Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) are scarce in open literature, general organic synthesis principles suggest the following approach:

  • Starting from 2-methylpiperazine, selective deprotonation or activation at the 5-position nitrogen can be achieved.
  • Reaction with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) under controlled conditions leads to nucleophilic substitution, installing the 2-methylpropyl group.
  • Purification by crystallization or chromatography yields the target compound.

This alkylation step requires careful control to avoid over-alkylation or side reactions.

Data Tables Summarizing Preparation Parameters

Parameter Details Reference
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Hydrogenation Catalyst 5% Palladium on charcoal
Hydrogenation Conditions 40°C, aqueous medium, 6 hours, H2 atmosphere
Yield of Hydrogenation Approximately 99%
Alkylation Reagents 2-Methylpropyl halides (e.g., bromide) Inferred
Alkylation Conditions Controlled nucleophilic substitution, solvent and temperature vary Inferred

Research Findings and Notes

  • The hydrogenation method for removing benzyl protecting groups on methylpiperazines is well-established and yields high purity products, which is critical for subsequent selective alkylation steps.
  • The stepwise salification technique for stereoisomer separation in methylpiperazines provides insight into purification strategies that might be adapted for isomerically pure Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI).
  • No direct detailed synthetic protocols for Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) were found in the searched literature, indicating that synthesis may rely on adaptation of known piperazine derivative methods.
  • The compound's physicochemical properties such as low topological polar surface area (24.1 Ų) and moderate lipophilicity (XLogP3-AA = 1.3) suggest that the synthetic intermediates and final product require careful handling to maintain purity and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of various alkylated piperazine derivatives.

Scientific Research Applications

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anthelmintic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Piperazine,2-(1-Methylethyl)-5-(2-Methylpropyl)-(9CI) (CAS 245110-68-3)
  • Substituents : 2-isopropyl, 5-isobutyl.
  • Molecular Formula : C₁₁H₂₄N₂.
  • Key Differences : The isopropyl group at position 2 increases steric bulk compared to the methyl group in the target compound. This may reduce solubility but enhance lipophilicity .
Piperazinone,5-(2-Methylpropyl)-(9CI) (CAS 106607-78-7)
  • Substituents: 5-isobutyl, with a ketone group (piperazinone backbone).
  • Molecular Formula : C₈H₁₆N₂O.
  • Key Differences: The ketone introduces polarity, improving aqueous solubility compared to non-oxidized piperazines. The lactam structure also alters hydrogen-bonding capacity .
1-(4-Isopropylbenzyl)piperazine ()
  • Substituents : 4-isopropylbenzyl group attached to piperazine.
  • This structural feature is critical in receptor-binding applications .

Physicochemical Properties

A comparison of key properties is summarized below:

Property Piperazine, 2-Methyl-5-(2-Methylpropyl)-(9CI) Piperazine,2-(1-Methylethyl)-5-(2-Methylpropyl)-(9CI) Piperazinone,5-(2-Methylpropyl)-(9CI)
Molecular Weight 156.27 g/mol 184.33 g/mol 156.23 g/mol
Substituent Effects Branched alkyl (moderate lipophilicity) Bulky isopropyl (higher lipophilicity) Ketone (increased polarity)
Solubility Low in water (alkyl dominance) Moderate in organic solvents Higher in polar solvents
pKa (Piperazine N) ~8–9 (unsubstituted piperazine) ~7–8 (electron-withdrawing isopropyl) ~6–7 (ketone deprotonation)

Notes:

  • Alkyl substituents (e.g., isobutyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Piperazinones exhibit lower basicity due to the electron-withdrawing ketone, affecting protonation states in physiological environments .
Antimicrobial Potential
  • Piperazinones (e.g., 5-isobutyl) are understudied but could mimic natural products from Streptomyces with reported bioactivity .
Psychoactive Designer Drugs
  • Unlike phenylpiperazines (e.g., TFMPP, mCPP) in , the target compound lacks aromatic groups, reducing affinity for serotonin receptors linked to hallucinogenic effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Applications
Piperazine, 2-Methyl-5-(2-Methylpropyl) 2-Me, 5-iBu C₉H₂₀N₂ Antimicrobial research (hypothesized)
Piperazine,2-(1-Methylethyl)-5-(iBu) 2-iPr, 5-iBu C₁₁H₂₄N₂ Intermediate in drug synthesis
1-(4-Isopropylbenzyl)piperazine 4-iPr-benzyl C₁₄H₂₂N₂ PARP-1 inhibitors

Table 2: Solubility and Bioactivity Trends

Compound Type Solubility in Water logP Reported Bioactivity
Alkylpiperazines Low 2.5–3.5 Antimicrobial, CNS-targeting
Arylpiperazines (BZP, TFMPP) Moderate 1.5–2.5 Psychoactive, receptor modulation
Piperazinones Moderate to High 1.0–2.0 Enzyme inhibition, natural products

Biological Activity

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Piperazine derivatives are characterized by their piperazine core, which is a six-membered ring containing two nitrogen atoms. The specific compound, 2-methyl-5-(2-methylpropyl)-(9CI), features additional alkyl substitutions that may influence its biological activity.

Biological Activities

1. Antiproliferative Activity:
Research indicates that certain piperazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with a piperazine structure have been shown to inhibit the growth of MDA-MB-231 (breast cancer) and U87 MG (glioblastoma) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 34 to 95 µg/mL, demonstrating their potential as anticancer agents .

2. Anthelmintic Activity:
Piperazine derivatives have also been studied for their anthelmintic properties. A notable study demonstrated that a benzimidazole-piperazine hybrid achieved a 92.7% reduction in parasite activity at a concentration of 100 µg/mL after 48 hours. This suggests that modifications in the piperazine structure can enhance its efficacy against parasitic infections .

3. Cytotoxicity:
The cytotoxic effects of piperazine derivatives were evaluated using various cell lines. The IC50 values for these compounds were significantly lower than those of standard treatments like albendazole, indicating a promising therapeutic index for further development .

The mechanisms underlying the biological activities of piperazine derivatives are multifaceted:

  • Enzyme Inhibition: Piperazine compounds often interact with specific enzymes involved in cell proliferation and apoptosis pathways. For example, they may inhibit cyclin-dependent kinases and tyrosine kinases, leading to disrupted cell cycle progression .
  • Tubulin Binding: Some studies have shown that piperazine derivatives bind to tubulin, affecting microtubule dynamics which is crucial for cell division .

Table 1: Biological Activity Summary of Piperazine Derivatives

Compound NameIC50 (µg/mL)Activity TypeCell Line
Piperazine Derivative A34AntiproliferativeMDA-MB-231
Piperazine Derivative B39AntiproliferativeU87 MG
Benzimidazole-Piperazine Hybrid100AnthelminticT. spiralis
Piperazine Derivative C42CytotoxicVarious Tumor Cells

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of piperazine-based compounds revealed that modifications at the C-2 position significantly enhanced their anticancer activity against breast cancer cells. The most promising derivative showed an IC50 value lower than that of established chemotherapeutics .

Case Study 2: Anthelmintic Efficacy
In another investigation, a novel piperazine derivative was tested against muscle larvae of Trichinella spiralis. The compound exhibited a mortality rate significantly higher than traditional treatments like ivermectin and albendazole, suggesting its potential as a new anthelmintic agent .

Q & A

Basic Questions

Q. What safety protocols are critical when handling Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified as a skin and eye irritant (Category 2/2A). Use nitrile gloves, chemical goggles, and lab coats to minimize direct contact .
  • Ventilation : Implement fume hoods or local exhaust ventilation to avoid inhalation of dust or aerosols .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in a cool, dry environment (<25°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption .
  • Avoid prolonged storage, as degradation may produce toxic byproducts (e.g., CO, NOx) .

Advanced Research Questions

Q. How can researchers optimize synthesis routes to achieve high stereochemical purity in Piperazine derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization to control stereochemistry .
  • Resolution Techniques : Employ chiral column chromatography (e.g., Chiralpak® columns) or diastereomeric salt crystallization for post-synthetic purification .
  • Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. What analytical methods are effective for characterizing decomposition products under high-temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss and decomposition onset temperatures (e.g., >200°C) .
  • GC-MS/FTIR : Identify volatile byproducts (e.g., CO, CO2, NOx) using gas chromatography-mass spectrometry or infrared spectroscopy .
  • HPLC-MS : Detect non-volatile degradation products (e.g., oxidized piperazine derivatives) with reverse-phase C18 columns .

Q. How does stereochemistry influence the biological activity of Piperazine derivatives?

  • Methodological Answer :

  • Receptor Binding Studies : Compare IC50 values of (2S,5S) vs. (2R,5R) isomers in receptor-binding assays (e.g., GPCRs) using radioligand displacement .
  • Molecular Dynamics Simulations : Model interactions between chiral centers and active sites to predict affinity differences .
  • In Vivo Testing : Assess pharmacokinetics (e.g., AUC, half-life) of enantiomers in animal models to correlate stereochemistry with bioavailability .

Q. What strategies mitigate solvent incompatibility during reactions involving Piperazine derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility via UV-Vis spectroscopy .
  • Reaction Monitoring : Use <sup>1</sup>H NMR to detect unexpected side reactions with oxidizers (e.g., peroxides) .
  • Inert Conditions : Conduct reactions under argon/glovebox conditions to prevent oxidation of tertiary amines .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for Piperazine derivatives?

  • Methodological Answer :

  • Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) under controlled pH (7.4 PBS) and temperature (25°C) .
  • Cross-Validation : Compare results with multiple techniques (e.g., HPLC vs. gravimetric analysis) .
  • Literature Review : Assess solvent purity and measurement conditions (e.g., ionic strength) in conflicting studies .

Tables for Key Properties

Property Value Source
Molecular Weight184.28 g/mol (calculated)
Melting Point258°C (decomposes)
Solubility in WaterInsoluble
StabilityStable under inert gas, degrades at >200°C
Chiral Centers2 (2S,5S configuration common)

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